1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)-
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Overview
Description
1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- is a complex heterocyclic compound. It belongs to the class of triazolobenzothiazines, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a triazole ring fused with a benzothiazine moiety, along with a chloro substituent and a piperazinylpropyl side chain.
Preparation Methods
The synthesis of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- involves several steps. One common method includes the reaction of 4-amino-3-mercapto-1,2,4-triazoles with 2-bromo-1,2-diphenylethan-1-ones in ethanol at 20°C, followed by refluxing for 4 hours . This method yields the desired triazolobenzothiazine derivatives in excellent yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents and conditions used in these reactions include ethanol, refluxing conditions, and various catalysts depending on the specific reaction.
Scientific Research Applications
1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as cholinesterase and carbonic anhydrase, leading to various biological effects . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, enhancing its efficacy.
Comparison with Similar Compounds
Similar compounds to 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one, 2,4-dihydro-7-chloro-2-(3-(4-methyl-1-piperazinyl)propyl)- include:
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazines: These compounds share a similar triazole-thiadiazine core and exhibit comparable biological activities.
1,2,4-Benzothiadiazine-1,1-dioxides: These compounds are known for their KATP channel activation and other pharmacological properties.
The uniqueness of 1H-s-Triazolo(3,4-c)(1,4)benzothiazin-1-one lies in its specific substituents and the combination of triazole and benzothiazine rings, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
110216-32-5 |
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Molecular Formula |
C17H22ClN5OS |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
7-chloro-2-[3-(4-methylpiperazin-1-yl)propyl]-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one |
InChI |
InChI=1S/C17H22ClN5OS/c1-20-7-9-21(10-8-20)5-2-6-22-17(24)23-14-4-3-13(18)11-15(14)25-12-16(23)19-22/h3-4,11H,2,5-10,12H2,1H3 |
InChI Key |
XSLALMXYQRXVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C(=O)N3C(=N2)CSC4=C3C=CC(=C4)Cl |
Origin of Product |
United States |
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